tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-7-10(9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSABQFSBLFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 3-amino-2,4-dimethylphenol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Boc anhydride (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added sequentially at 0°C. The reaction mixture is stirred for 2–4 hours at room temperature, during which the hydroxyl group is selectively protected. Workup involves quenching with aqueous citric acid, followed by extraction with ethyl acetate and concentration under reduced pressure.
Yield and Optimization
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Solvent Selection : THF and dichloromethane (DCM) are preferred for their ability to solubilize Boc anhydride and minimize side reactions.
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Base Catalysis : DMAP outperforms weaker bases like pyridine, achieving >95% conversion in 2 hours.
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Temperature Control : Reactions conducted at 0°C reduce esterification byproducts, as evidenced by HPLC monitoring.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | 92% |
| Base | DMAP (0.1 equiv) | 95% |
| Temperature | 0°C → RT | 88–92% |
Alternative Routes via Nitro Reduction
For substrates where 3-amino-2,4-dimethylphenol is inaccessible, a nitro-to-amine reduction strategy is employed. This method involves nitration of 2,4-dimethylphenol followed by catalytic hydrogenation.
Nitration and Protection Sequence
2,4-Dimethylphenol is nitrated at position 3 using fuming nitric acid in acetic anhydride, yielding 3-nitro-2,4-dimethylphenol. The nitro group is then reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol. Subsequent Boc protection under standard conditions affords the target carbamate.
Challenges and Mitigation
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Regioselectivity : Nitration at position 3 is favored due to the directing effects of the methyl groups, though minor amounts of para-substituted byproducts (5-nitro) may form.
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Reduction Efficiency : Pd/C in ethanol achieves >90% reduction efficiency, whereas sodium borohydride in micellar aggregates (as reported in analogous syntheses) yields <70%.
Green Chemistry Approaches
Recent patents emphasize eco-friendly modifications to traditional Boc protection, particularly solvent recycling and catalyst recovery.
Micellar Catalysis
A patent-pending method employs aqueous micellar aggregates composed of sodium dodecyl sulfate (SDS) to facilitate Boc protection. In this system, 3-amino-2,4-dimethylphenol and Boc anhydride react in a water/THF biphasic mixture at 25°C. The micellar environment enhances reagent solubility and reduces organic solvent consumption by 40%.
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-amino-2,4-dimethylphenol with Boc anhydride and DMAP for 30 minutes achieves 85% yield, eliminating solvent use entirely. This method remains experimental but demonstrates potential for scalable, sustainable production.
Purification and Characterization
Chemical Reactions Analysis
Tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that tert-butyl (3-amino-2,4-dimethylphenyl)carbamate may exhibit neuroprotective effects. It has been studied for its potential role in preventing neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound can inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology. The compound's ability to act as an acetylcholinesterase inhibitor further supports its potential in treating cognitive disorders .
Anti-Cancer Activity
The compound's structural features suggest it may interact with biological targets relevant to cancer therapy. Preliminary studies indicate that it could have anti-tumor properties, making it a candidate for further investigation in oncology.
Organic Synthesis
Versatile Intermediate
this compound serves as a versatile intermediate in organic synthesis. Its reactivity is influenced by the carbamate functional group, allowing it to undergo hydrolysis and nucleophilic substitution reactions. This versatility makes it valuable for synthesizing various complex organic molecules and pharmaceuticals.
Analytical Applications
Characterization Techniques
The compound is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. These methods are crucial for verifying the structure and purity of synthesized compounds in research settings .
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocyte cells stimulated with amyloid beta peptides. The results indicated that the compound could reduce cell death by mitigating inflammatory responses and oxidative stress markers, suggesting its potential as a therapeutic agent against neurodegeneration .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound revealed improved yields through modified reaction conditions involving lower base concentrations. This optimization is significant for industrial applications where high purity and yield are essential for commercial viability .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among related carbamates lie in substituent type, position, and electronic effects:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) increase electron density on the phenyl ring, enhancing nucleophilicity at the amino group. In contrast, fluorine or trifluoromethyl groups (electron-withdrawing) reduce electron density, affecting reactivity in coupling or substitution reactions .
Physicochemical Properties
- Solubility and Lipophilicity: Methyl groups increase lipophilicity, as seen in tert-butyl 2-amino-1-(2,4-dimethylphenyl)ethylcarbamate (logP ~2.5 inferred), compared to tert-Butyl (4-aminophenyl)carbamate (logP ~1.8) . This affects pharmacokinetic profiles in drug development.
- Melting Points : tert-Butyl carbamates with aromatic substituents (e.g., tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate) typically exhibit higher melting points (>100°C) due to crystalline packing, while aliphatic variants (e.g., tert-Butyl (3-Methacrylamidopropyl)carbamate) melt at lower temperatures (~80°C) .
Biological Activity
Introduction
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The process employs coupling reagents such as EDCI and HOBt to facilitate the reaction, yielding the desired compound in good yields. Spectroscopic techniques are utilized to characterize the synthesized compounds.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. One study evaluated several compounds in vivo using a carrageenan-induced rat paw edema model. The results showed that these compounds could inhibit inflammation effectively, with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin .
| Compound | Percentage Inhibition |
|---|---|
| 4a | 54.239% |
| 4i | 39.021% |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing significantly lower toxicity towards non-cancerous MCF10A cells .
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural features. Modifications in the aromatic and aliphatic portions of the molecule can enhance or diminish its activity. The presence of specific functional groups has been correlated with increased anti-inflammatory and anticancer effects .
Case Studies
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In Vivo Anti-inflammatory Study
- A study conducted on rats indicated that compounds similar to this compound exhibited promising anti-inflammatory effects when tested against carrageenan-induced edema.
- The study provided insights into the pharmacodynamics and potential therapeutic applications of these compounds in treating inflammatory diseases.
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Antitumor Efficacy
- Research involving MDA-MB-231 cells highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile.
- This study emphasized the need for further investigation into the mechanisms through which these compounds exert their anticancer effects.
Q & A
Q. What are the standard synthetic routes for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate?
Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting 3-amino-2,4-dimethylphenol with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane or THF under anhydrous conditions . For example:
- Step 1 : Dissolve 3-amino-2,4-dimethylphenol (1 eq) in dry THF.
- Step 2 : Add Boc₂O (1.2 eq) and DMAP (0.1 eq) at 0°C.
- Step 3 : Stir at room temperature for 12 hours.
- Purification : Isolate via column chromatography (hexane/ethyl acetate gradient). Yield and purity are confirmed by HPLC (>95%) and H NMR .
Q. What safety protocols are critical when handling tert-butyl carbamate derivatives?
Methodological Answer: Based on safety data sheets for analogous compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases .
Q. Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, tert-butyl group at δ 1.3–1.5 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = calculated 250.34 g/mol) .
- X-ray Diffraction : For crystalline derivatives, SHELX software (SHELXL/SHELXS) refines bond lengths/angles and validates stereochemistry .
Advanced Research Questions
Q. How can diastereoselective synthesis challenges be addressed in tert-butyl carbamate derivatives?
Methodological Answer: Diastereomer formation, common in chiral intermediates, can be mitigated by:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected amines to direct stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity in coupling reactions .
- Catalysis : Asymmetric catalysts like BINOL-derived phosphoric acids improve enantiomeric excess (e.g., >90% ee) . Example : In a 2021 study, tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate achieved 94% de using chiral HPLC for separation .
Q. How should researchers resolve contradictions in NMR data for carbamate derivatives?
Methodological Answer: Discrepancies often arise from dynamic rotational barriers or tautomerism. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures to study conformational exchange.
- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximity of protons .
- Computational Modeling : Compare experimental H shifts with DFT-calculated values (e.g., Gaussian 16) . Case Study : A 2016 study resolved ambiguous NOE signals in tert-butyl carbamates by correlating crystal structures (SHELXL-refined) with NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
